molecular formula C21H24N6O B7170256 N-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]-3-(tetrazol-1-yl)benzamide

N-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]-3-(tetrazol-1-yl)benzamide

Cat. No.: B7170256
M. Wt: 376.5 g/mol
InChI Key: NERVQOVLLIHALA-UHFFFAOYSA-N
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Description

N-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]-3-(tetrazol-1-yl)benzamide is a complex organic compound with a unique structure that combines a pyrrolidine ring, a tetrazole ring, and a benzamide group

Properties

IUPAC Name

N-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c28-21(19-7-4-8-20(13-19)27-16-23-24-25-27)22-14-18-10-12-26(15-18)11-9-17-5-2-1-3-6-17/h1-8,13,16,18H,9-12,14-15H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERVQOVLLIHALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNC(=O)C2=CC(=CC=C2)N3C=NN=N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]-3-(tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the pyrrolidine and tetrazole intermediates. The key steps include:

    Formation of the Pyrrolidine Intermediate: This can be achieved through the reaction of 2-phenylethylamine with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolidine ring.

    Synthesis of the Tetrazole Intermediate: This involves the reaction of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring.

    Coupling Reaction: The final step involves coupling the pyrrolidine and tetrazole intermediates with a benzamide derivative using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]-3-(tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]-3-(tetrazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic properties and potential as a drug candidate.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]-3-(tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]-3-(tetrazol-1-yl)benzamide: shares similarities with other compounds that have pyrrolidine, tetrazole, and benzamide groups in their structure.

    2-Pyrrolidin-2-ylpyridine: Another compound with a pyrrolidine ring, but with different substituents and properties.

    Tetrazole derivatives: Compounds containing the tetrazole ring, which are known for their stability and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties not found in other similar compounds.

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